3-(4-Chlorophenyl)-2-methylbenzoic acid
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Overview
Description
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reactions it undergoes.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, optical activity, and other physical properties, as well as its chemical stability and reactivity.Scientific Research Applications
Biochemistry
Additional Potential Applications
Nanotechnology
Additional Hypothetical Applications
Optoelectronics
- Results : Improved performance in optoelectronic applications such as optical switching and signal processing .
Biological Activity
- Results : Discovery of compounds with antiviral, anti-inflammatory, anticancer, and other therapeutic potentials .
Antimicrobial Agents
Safety And Hazards
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Future Directions
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Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOANQHIWHOQHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689569 |
Source
|
Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-methylbenzoic acid | |
CAS RN |
1261930-53-3 |
Source
|
Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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